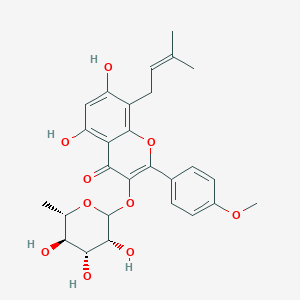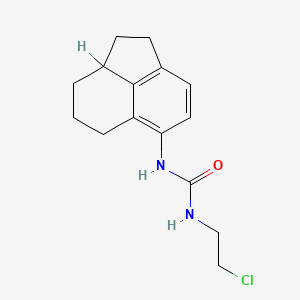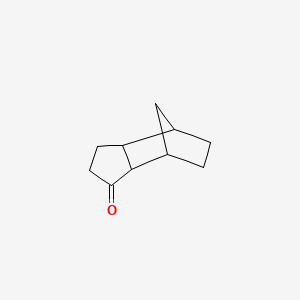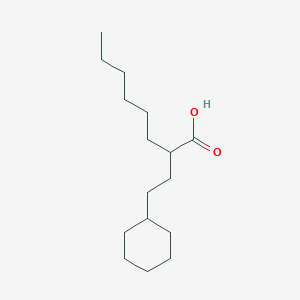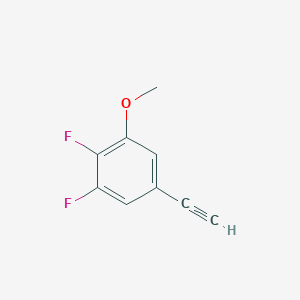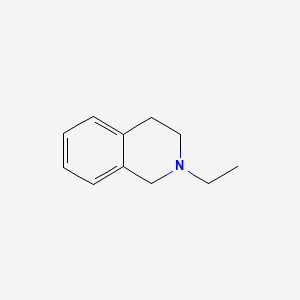
2-Ethyl-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIOSH/NX5072950 is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/NX5072950 involves a series of chemical reactions that require precise control of reaction conditions. The primary synthetic route includes the reaction of specific precursor chemicals under controlled temperature and pressure conditions. The reaction typically involves the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of NIOSH/NX5072950 is carried out in large-scale chemical reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
NIOSH/NX5072950 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are often conducted in anhydrous solvents to prevent side reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles, and the conditions vary depending on the specific substitution being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
NIOSH/NX5072950 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in industrial processes, including the manufacture of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of NIOSH/NX5072950 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. These interactions can activate or inhibit various biochemical pathways, resulting in the observed effects of the compound.
Comparación Con Compuestos Similares
NIOSH/NX5072950 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Nitrobenzene: Similar in structure but differs in its chemical reactivity and applications.
Methylenedianiline: Shares some chemical properties but has different industrial and research applications.
Chloronitrobenzene: Another related compound with distinct chemical and physical properties.
The uniqueness of NIOSH/NX5072950 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
57928-04-8 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-ethyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C11H15N/c1-2-12-8-7-10-5-3-4-6-11(10)9-12/h3-6H,2,7-9H2,1H3 |
Clave InChI |
VFCWGXGWQPTGNQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC2=CC=CC=C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


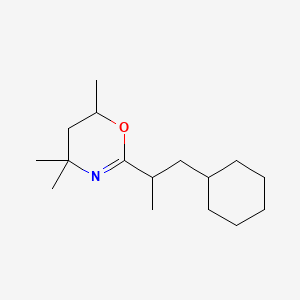
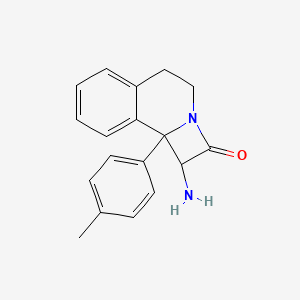

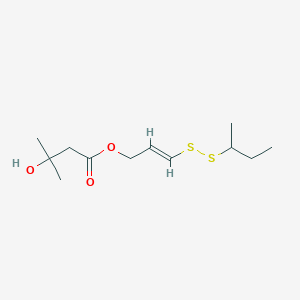

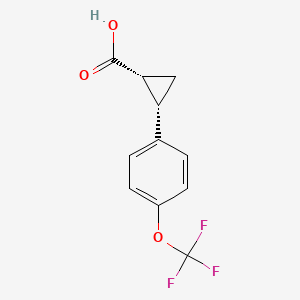
![acetic acid;4-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[2-[[3-carboxy-2-[2-[[2-(hex-3-enoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[1-[[4-amino-1-[[5-amino-1-[[1-[[1-[[2-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12814355.png)
